Trimethylthiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

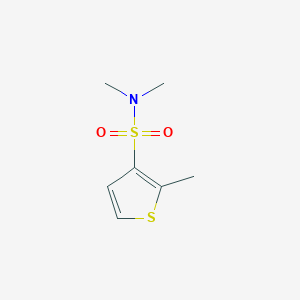

Trimethylthiophene-3-sulfonamide is an organosulfur compound with the molecular formula C7H11NO2S2 It is characterized by the presence of a thiophene ring substituted with three methyl groups and a sulfonamide group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethylthiophene-3-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method allows for the synthesis of structurally diverse sulfonamides in a single step.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

Trimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The methyl groups on the thiophene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce new functional groups onto the thiophene ring.

Aplicaciones Científicas De Investigación

Trimethylthiophene-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.

Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism of action of trimethylthiophene-3-sulfonamide involves its interaction with molecular targets, such as enzymes or proteins. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby affecting biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparación Con Compuestos Similares

Similar Compounds

Compounds similar to trimethylthiophene-3-sulfonamide include other sulfonamides and thiophene derivatives. Examples include:

Sulfonimidates: These compounds have a similar sulfur-nitrogen bond and are used in various chemical applications.

Thiophene Derivatives: Compounds like 2,4,5-trimethylthiophene share the thiophene ring structure and are used in materials science and medicinal chemistry.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of the sulfonamide group

Actividad Biológica

Trimethylthiophene-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in antibacterial and anti-inflammatory domains. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H11NO2S2 and features a thiophene ring substituted with three methyl groups and a sulfonamide functional group. The presence of these functional groups contributes to its biological activity by influencing solubility, stability, and interaction with biological targets.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus blocking the synthesis of folate and subsequently hindering bacterial growth. This mechanism is crucial for understanding its antibacterial properties.

Antimicrobial Activity

This compound demonstrates significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This table indicates that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has shown potential anti-inflammatory activity. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, in murine models of inflammation, administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as illustrated in Figure 1.

Case Studies

- In Vivo Efficacy : A study conducted on mice with induced bacterial infections demonstrated that this compound significantly reduced bacterial load compared to untreated controls. The treatment group showed a 70% reduction in bacterial counts after 72 hours.

- Toxicological Profile : In a toxicological assessment involving multiple doses, no significant adverse effects were observed at therapeutic doses. This suggests a favorable safety profile for further development.

Propiedades

Fórmula molecular |

C7H11NO2S2 |

|---|---|

Peso molecular |

205.3 g/mol |

Nombre IUPAC |

N,N,2-trimethylthiophene-3-sulfonamide |

InChI |

InChI=1S/C7H11NO2S2/c1-6-7(4-5-11-6)12(9,10)8(2)3/h4-5H,1-3H3 |

Clave InChI |

ZPSJQHWADVCQSQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CS1)S(=O)(=O)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.